Cas no 2156991-91-0 (2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid)

2-{(Benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid is a specialized chiral building block used in organic synthesis and pharmaceutical research. Its structure features a protected amine group (Cbz) and a cyano-substituted quaternary carbon center, making it valuable for constructing sterically hindered amino acid derivatives. The Cbz group offers selective deprotection under mild conditions, while the cyano functionality provides versatility for further transformations. The dimethyl substitution enhances steric stability, which can be advantageous in peptide modifications and asymmetric synthesis. This compound is particularly useful in medicinal chemistry for developing constrained analogs and peptidomimetics. Its well-defined stereochemistry and functional group compatibility make it a reliable intermediate for complex molecule synthesis.
2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid structure
2156991-91-0 structure
商品名:2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid
CAS番号:2156991-91-0
MF:C15H18N2O4
メガワット:290.314424037933
CID:6269414
PubChem ID:165533762

2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid
    • 2-{[(benzyloxy)carbonyl]amino}-4-cyano-4,4-dimethylbutanoic acid
    • EN300-1299985
    • 2156991-91-0
    • インチ: 1S/C15H18N2O4/c1-15(2,10-16)8-12(13(18)19)17-14(20)21-9-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,17,20)(H,18,19)
    • InChIKey: SQMMMNAFLKUVID-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(NC(C(=O)O)CC(C#N)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 290.12665706g/mol
  • どういたいしつりょう: 290.12665706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 419
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1299985-0.1g
2-{[(benzyloxy)carbonyl]amino}-4-cyano-4,4-dimethylbutanoic acid
2156991-91-0
0.1g
$829.0 2023-06-06
Enamine
EN300-1299985-50mg
2-{[(benzyloxy)carbonyl]amino}-4-cyano-4,4-dimethylbutanoic acid
2156991-91-0
50mg
$587.0 2023-09-30
Enamine
EN300-1299985-100mg
2-{[(benzyloxy)carbonyl]amino}-4-cyano-4,4-dimethylbutanoic acid
2156991-91-0
100mg
$615.0 2023-09-30
Enamine
EN300-1299985-5000mg
2-{[(benzyloxy)carbonyl]amino}-4-cyano-4,4-dimethylbutanoic acid
2156991-91-0
5000mg
$2028.0 2023-09-30
Enamine
EN300-1299985-0.25g
2-{[(benzyloxy)carbonyl]amino}-4-cyano-4,4-dimethylbutanoic acid
2156991-91-0
0.25g
$867.0 2023-06-06
Enamine
EN300-1299985-2.5g
2-{[(benzyloxy)carbonyl]amino}-4-cyano-4,4-dimethylbutanoic acid
2156991-91-0
2.5g
$1848.0 2023-06-06
Enamine
EN300-1299985-2500mg
2-{[(benzyloxy)carbonyl]amino}-4-cyano-4,4-dimethylbutanoic acid
2156991-91-0
2500mg
$1370.0 2023-09-30
Enamine
EN300-1299985-500mg
2-{[(benzyloxy)carbonyl]amino}-4-cyano-4,4-dimethylbutanoic acid
2156991-91-0
500mg
$671.0 2023-09-30
Enamine
EN300-1299985-0.05g
2-{[(benzyloxy)carbonyl]amino}-4-cyano-4,4-dimethylbutanoic acid
2156991-91-0
0.05g
$792.0 2023-06-06
Enamine
EN300-1299985-5.0g
2-{[(benzyloxy)carbonyl]amino}-4-cyano-4,4-dimethylbutanoic acid
2156991-91-0
5g
$2732.0 2023-06-06

2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid 関連文献

2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acidに関する追加情報

2-{(Benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic Acid: A Comprehensive Overview

The compound with CAS No 2156991-91-0, known as 2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyloxy carbonyl amino group and a cyano group attached to a butanoic acid backbone. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various applications.

The structure of 2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid is quite complex. The benzyloxy carbonyl amino group (Boc group) is a common protecting group in peptide synthesis, while the cyano group introduces electron-withdrawing effects that can influence the reactivity and stability of the molecule. The butanoic acid backbone provides a flexible structure that can be further modified to create derivatives with enhanced functionality. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules, particularly in the development of novel pharmaceutical agents.

One of the most notable aspects of this compound is its role in peptide synthesis. The Boc group is widely used as a temporary protecting group for amino acids during peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This makes 2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid an ideal candidate for use in solid-phase peptide synthesis (SPPS), where precise control over the sequence and structure of peptides is essential. Recent advancements in SPPS techniques have further enhanced the utility of this compound in producing complex peptide sequences with high efficiency.

In addition to its role in peptide synthesis, this compound has also been explored for its potential in drug discovery. The cyano group present in the molecule can act as a bioisostere for other functional groups, enabling the creation of novel bioactive molecules with improved pharmacokinetic properties. Recent research has focused on modifying the side chains of this compound to enhance its solubility, bioavailability, and target specificity. These modifications have led to the development of derivatives that exhibit potent activity against various disease targets, including cancer and infectious diseases.

The synthesis of 2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid involves multiple steps that require precise control over reaction conditions. The key steps include the formation of the Boc group through nucleophilic acyl substitution and the introduction of the cyano group via nucleophilic substitution or other methods. Recent studies have optimized these reaction conditions to improve yields and reduce impurities, making the synthesis more efficient and scalable for industrial applications.

The physical properties of this compound are also worth noting. It has a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Recent advancements in analytical techniques have enabled researchers to characterize this compound with unprecedented accuracy, providing valuable insights into its structure-function relationships.

In terms of applications, this compound has found use in both academic research and industrial settings. In academia, it serves as a valuable tool for studying peptide chemistry and drug design principles. In industry, it is employed in the production of specialty chemicals and pharmaceutical intermediates. Recent collaborations between academic institutions and pharmaceutical companies have further expanded its utility by leveraging its unique properties to develop innovative therapeutic agents.

Looking ahead, the future prospects for 2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid are promising. With ongoing advancements in synthetic chemistry and drug discovery technologies, this compound is expected to play an increasingly important role in developing next-generation therapeutics. Researchers are actively exploring new ways to modify its structure to enhance its bioactivity and reduce potential side effects. Additionally, efforts are underway to scale up its production processes to meet growing demand from both research and commercial sectors.

In conclusion, 2-{(benzyloxy)carbonylamino}-4-cyano-4,4-dimethylbutanoic acid is a versatile compound with significant potential in organic chemistry and pharmacology. Its unique structure enables it to serve as a valuable building block for synthesizing complex molecules with diverse applications. As research continues to uncover new insights into its properties and uses, this compound will undoubtedly remain at the forefront of chemical innovation.

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